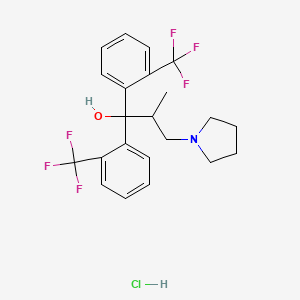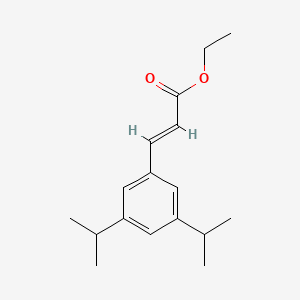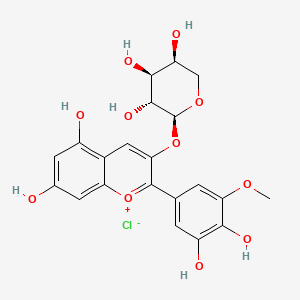
Petunidin 3-arabinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Petunidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. It is found in various fruits, seeds, and beverages, and is particularly abundant in berries. This compound has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Petunidin 3-arabinoside can be synthesized through the extraction of anthocyanins from natural sources such as blueberries. The process involves several steps:
Extraction: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid.
Filtration and Concentration: The extract is filtered and the ethanol is removed by vacuum rotary evaporation to obtain a crude anthocyanin extract.
Purification: The crude extract is purified using macroporous resin adsorption and preparative liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of high-speed counter-current chromatography allows for the efficient separation and isolation of the compound from complex mixtures .
化学反応の分析
Types of Reactions
Petunidin 3-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons, often resulting in the formation of colorless leucoanthocyanins.
Substitution: This reaction involves the replacement of one functional group with another, such as the glycosylation of the anthocyanidin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like glucose or arabinose in the presence of catalysts.
Major Products
The major products formed from these reactions include various glycosides and leucoanthocyanins, which have different colors and stability profiles .
科学的研究の応用
Petunidin 3-arabinoside has a wide range of scientific research applications:
作用機序
Petunidin 3-arabinoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.
類似化合物との比較
Petunidin 3-arabinoside is one of several anthocyanins, each with unique properties:
Cyanidin: Known for its strong antioxidant activity but less stable than petunidin.
Delphinidin: Has potent anti-inflammatory properties but is more prone to degradation.
Pelargonidin: Offers bright red coloration but has lower bioavailability.
Peonidin: Similar to petunidin but with different glycosylation patterns.
Malvidin: Highly stable and commonly found in red wine.
This compound stands out due to its balance of stability, bioavailability, and diverse biological activities .
特性
CAS番号 |
679429-94-8 |
|---|---|
分子式 |
C21H21ClO11 |
分子量 |
484.8 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |
InChIキー |
DGLWRNZJQCODBU-IMBWBGPSSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


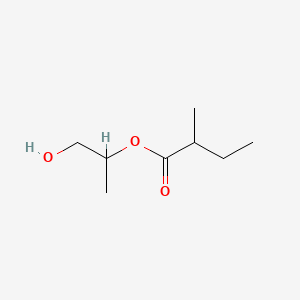

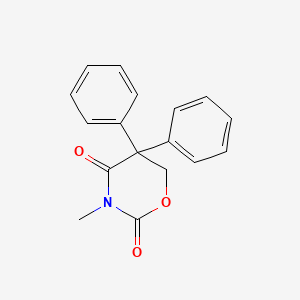
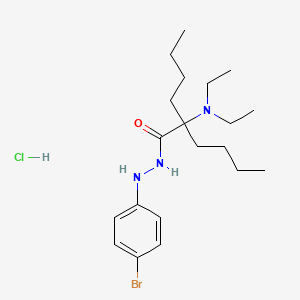
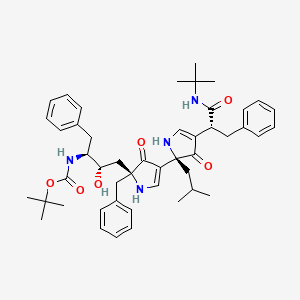
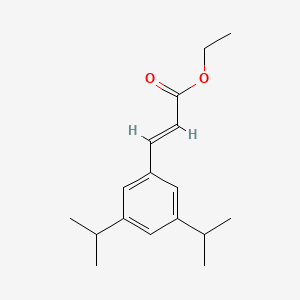

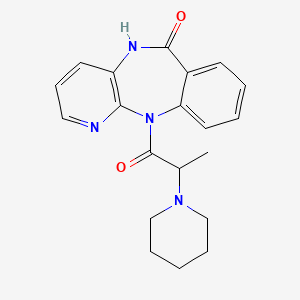


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
